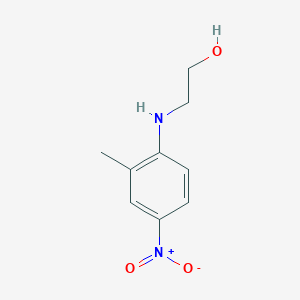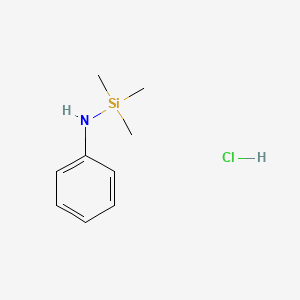
N-trimethylsilylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trimethylsilylaniline;hydrochloride is an organosilicon compound that features a trimethylsilyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-trimethylsilylaniline;hydrochloride typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N-trimethylsilylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, N-oxide derivatives, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
N-trimethylsilylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-trimethylsilylaniline;hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the reactivity of the aniline moiety, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- N-trimethylsilylbenzylamine
- N-trimethylsilylphenylamine
- N-trimethylsilyl-p-toluidine
Comparison: N-trimethylsilylaniline;hydrochloride is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and industry.
Propriétés
Numéro CAS |
60681-74-5 |
|---|---|
Formule moléculaire |
C9H16ClNSi |
Poids moléculaire |
201.77 g/mol |
Nom IUPAC |
N-trimethylsilylaniline;hydrochloride |
InChI |
InChI=1S/C9H15NSi.ClH/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8,10H,1-3H3;1H |
Clé InChI |
ZRMBYGJUGFRAHP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


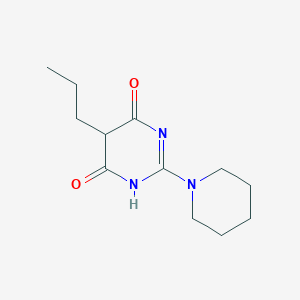
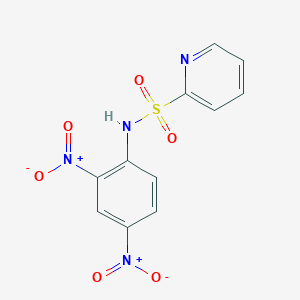

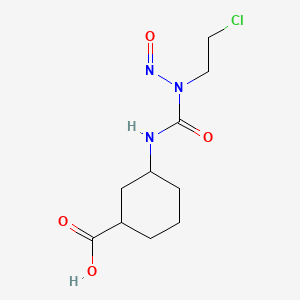
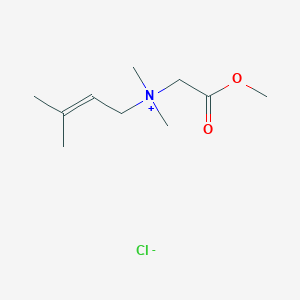
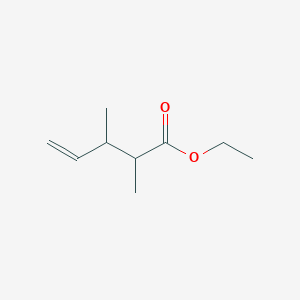
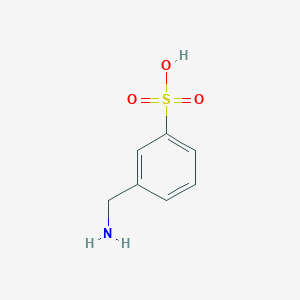
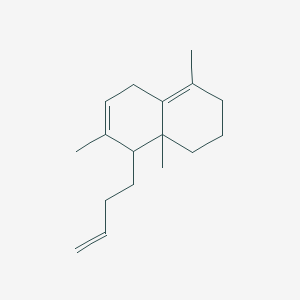
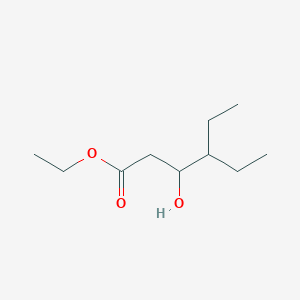
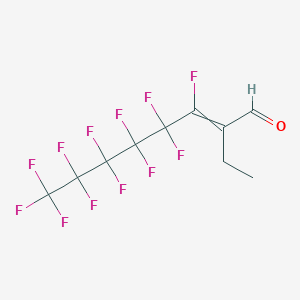
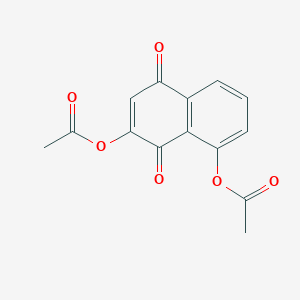
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
